molecular formula C11H10N2OS B14593999 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile CAS No. 61394-72-7

3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile

Cat. No.: B14593999
CAS No.: 61394-72-7
M. Wt: 218.28 g/mol
InChI Key: QPUGQKMJXWQTLH-UHFFFAOYSA-N
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Description

3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with a methylsulfanyl group, an oxo group, and a carbonitrile group attached to the indole ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable substituted aniline, the process may involve:

    Nitration: Introduction of a nitro group.

    Reduction: Conversion of the nitro group to an amine.

    Cyclization: Formation of the indole ring.

    Functional Group Modification: Introduction of the methylsulfanyl, oxo, and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Replacement of the carbonitrile group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired product, often involving nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile: Lacks the methylsulfanyl group.

    3-Methyl-3-(methylsulfanyl)-2-oxo-1H-indole-4-carbonitrile: Different oxidation state of the indole ring.

    3-Methyl-3-(methylsulfanyl)-2-hydroxy-2,3-dihydro-1H-indole-4-carbonitrile: Hydroxyl group instead of the oxo group.

Uniqueness

The presence of the methylsulfanyl group in 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile distinguishes it from other similar compounds, potentially imparting unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

61394-72-7

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

3-methyl-3-methylsulfanyl-2-oxo-1H-indole-4-carbonitrile

InChI

InChI=1S/C11H10N2OS/c1-11(15-2)9-7(6-12)4-3-5-8(9)13-10(11)14/h3-5H,1-2H3,(H,13,14)

InChI Key

QPUGQKMJXWQTLH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC=C2NC1=O)C#N)SC

Origin of Product

United States

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